(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
Overview
Description
(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorine atom on the benzyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated benzyl precursor. One common method involves the reaction of 2-fluorobenzyl chloride with piperidine under basic conditions to form the intermediate (2-Fluoro-benzyl)-piperidine. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets, potentially leading to more potent biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzyl chloride
- 4-Fluorobenzyl chloride
- 2-Fluorobenzoyl chloride
Uniqueness
(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is unique due to the combination of the fluorinated benzyl group and the piperidine moiety. This combination can confer distinct chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved bioavailability, compared to similar compounds .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15-16H,5-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBVHRRJEAOCHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-62-2 | |
Record name | 4-Piperidinemethanamine, N-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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